molecular formula C7H14N2O B3058858 (3R)-3-Ethyl-1,4-diazepan-2-one CAS No. 922178-62-9

(3R)-3-Ethyl-1,4-diazepan-2-one

Cat. No.: B3058858
CAS No.: 922178-62-9
M. Wt: 142.20
InChI Key: SGCXXMVKFMVWMF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Ethyl-1,4-diazepan-2-one: is a chemical compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The specific configuration of this compound, with the (3R) stereochemistry, indicates the spatial arrangement of its atoms, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Ethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable diketone under acidic or basic conditions to form the diazepane ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Ethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the diazepane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-Ethyl-1,4-diazepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic effects, including as anticonvulsants, anxiolytics, and muscle relaxants. Their ability to modulate neurotransmitter activity makes them valuable in treating neurological disorders.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including as a precursor for polymers and resins.

Mechanism of Action

The mechanism of action of (3R)-3-Ethyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in the central nervous system, it may modulate neurotransmitter release or receptor activation, resulting in sedative or anxiolytic effects.

Comparison with Similar Compounds

    (3S)-3-Ethyl-1,4-diazepan-2-one: The enantiomer of (3R)-3-Ethyl-1,4-diazepan-2-one, differing only in the spatial arrangement of atoms.

    1,4-Diazepan-2-one: A simpler analog without the ethyl substituent.

    3-Methyl-1,4-diazepan-2-one: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R)-3-ethyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCXXMVKFMVWMF-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717634
Record name (3R)-3-Ethyl-1,4-diazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922178-62-9
Record name (3R)-3-Ethyl-1,4-diazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-Ethyl-1,4-diazepan-2-one
Reactant of Route 2
(3R)-3-Ethyl-1,4-diazepan-2-one
Reactant of Route 3
(3R)-3-Ethyl-1,4-diazepan-2-one
Reactant of Route 4
(3R)-3-Ethyl-1,4-diazepan-2-one
Reactant of Route 5
(3R)-3-Ethyl-1,4-diazepan-2-one
Reactant of Route 6
(3R)-3-Ethyl-1,4-diazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.